molecular formula C4H8Cl2O2 B14494698 3,4-Dichlorobutane-1,2-diol CAS No. 64205-83-0

3,4-Dichlorobutane-1,2-diol

Cat. No.: B14494698
CAS No.: 64205-83-0
M. Wt: 159.01 g/mol
InChI Key: LDOQHQCRWONJRZ-UHFFFAOYSA-N
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Description

3,4-Dichlorobutane-1,2-diol is an organic compound with the molecular formula C4H8Cl2O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has two chlorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobutane-1,2-diol can be synthesized through the chlorination of butane-1,2-diol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., aldehydes or ketones) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3,4-dichlorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products Formed:

    Oxidation: Formation of 3,4-dichlorobutanedione.

    Reduction: Formation of 3,4-dichlorobutane.

    Substitution: Formation of various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichlorobutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated diols on biological systems. It may serve as a model compound for studying the metabolism and toxicity of chlorinated organic compounds.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobutane-1,2-diol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

    2,3-Dichlorobutane: This compound is similar in structure but has the chlorine atoms on different carbon atoms. It also exhibits different stereochemistry and reactivity.

    1,4-Dichlorobutane: This compound has chlorine atoms at the terminal positions of the carbon chain, leading to different chemical properties and applications.

    Butane-1,2-diol: This compound lacks the chlorine atoms and has different reactivity and applications compared to 3,4-Dichlorobutane-1,2-diol.

Uniqueness: this compound is unique due to the presence of both hydroxyl and chlorine functional groups on adjacent carbon atoms. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

64205-83-0

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

IUPAC Name

3,4-dichlorobutane-1,2-diol

InChI

InChI=1S/C4H8Cl2O2/c5-1-3(6)4(8)2-7/h3-4,7-8H,1-2H2

InChI Key

LDOQHQCRWONJRZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)Cl)O)O

Origin of Product

United States

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